(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride - 270596-53-7

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Catalog Number: EVT-324408
CAS Number: 270596-53-7
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 331763-68-9 and a linear formula of C10H13ClFNO2 . It has a molecular weight of 233.67 . The IUPAC name for this compound is (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 . The Canonical SMILES structure is C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl .


Physical And Chemical Properties Analysis

This compound is stored at temperatures between 2-8°C in an inert atmosphere . The computed properties include a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 .

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid Hydrochloride

  • Compound Description: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride (1) is a potent and selective inhibitor of human ornithine aminotransferase (hOAT). Studies show it inhibits the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC, even at a low dose (0.1 mg/kg). Current research focuses on its potential as a treatment for HCC, with investigational new drug (IND)-enabling studies underway. Mechanistically, this compound inactivates hOAT via a unique pathway: fluoride ion elimination to an activated 1,1'-difluoroolefin, followed by conjugate addition and hydrolysis.

4-[N-Methyl, N-(1-naphthylmethyl)]-amino-4-oxo-butanoic Acid (NAOB)

  • Compound Description: 4-[N-Methyl, N-(1-naphthylmethyl)]-amino-4-oxo-butanoic acid (NAOB) is used as a chemically removable derivatizing agent in high-performance liquid chromatography (HPLC). [, ] It is utilized for analyzing alcohols, particularly methanol. [, ] When combined with activators like 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), NAOB reacts with the hydroxyl group of alcohols, attaching a chromophore for detection. [, ] The reagent and its activators can be removed post-derivatization using acid and base treatments to minimize interference during chromatography. [, ]

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

  • Compound Description: This compound is synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid. It forms intramolecular hydrogen bonds, contributing to its crystal structure.
  • Relevance: This compound highlights the structural significance of the 4-fluorophenyl substituent also present in (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Despite different core structures, this shared feature suggests potential similarities in their chemical properties and potential biological activity.

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride

  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor designed for the inhaled treatment of idiopathic pulmonary fibrosis. It exhibits high affinity for αvβ6 integrin (pKi = 11) with a long dissociation half-life (7 h) and excellent solubility in saline. Its pharmacokinetic properties are suitable for inhaled administration via nebulization.
  • Relevance: This compound belongs to the same class of 3-aryl(pyrrolidin-1-yl)butanoic acids as (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. The shared structural motif suggests potential commonalities in their interactions with biological targets, despite differences in substituents.

5-Amino-4-(4-chlorophenyl)pentanoic Acid

  • Relevance: This compound is structurally related to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride by being a gamma-amino acid with an aryl substituent at the beta-position. The key difference lies in the halogen substituent on the aromatic ring (chlorine vs. fluorine) and the length of the carbon chain (pentanoic acid vs. butanoic acid).

(R)- and (S)-Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid

  • Compound Description: These compounds are homologues of baclofen and were synthesized and evaluated for their pharmacological activity at GABAA and GABAB receptor sites. The R-enantiomer displayed weak inhibitory activity at GABAB binding sites, whereas the S-enantiomer did not interact significantly with GABAB sites. Both enantiomers showed inhibitory activity on electrically induced contractions of the guinea pig ileum but were insensitive to the GABAB antagonist CGP35348.
  • Relevance: These compounds demonstrate the importance of stereochemistry in the activity of gamma-amino acids with aryl substituents. Like 5-Amino-4-(4-chlorophenyl)pentanoic acid, they are structurally similar to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride but differ in the position of the amino group, the halogen substituent, and the carbon chain length.

N-tert-butoxycarbonylglycyl-(S)-2-amino-3-(4-((4-fluorophenyl)-ethynyl)-phenyl)-α-alanine

  • Compound Description: This dipeptide incorporates (S)-2-amino-3-(4-((4-fluorophenyl)-ethynyl)-phenyl)-α-alanine as a building block. Both the dipeptide and its constituent amino acid show inhibitory activity against Clostridium histolyticum collagenase and trypsin. The constituent amino acid has IC50 values of 0.32 mM for collagenase and 0.57 mM for trypsin, while the dipeptide has IC50 values of 0.62 mM for collagenase and 89 µM for trypsin.
  • Relevance: The constituent amino acid, (S)-2-amino-3-(4-((4-fluorophenyl)-ethynyl)-phenyl)-α-alanine, shares the key structural features of being an unnatural amino acid with a 4-fluorophenyl substituent with (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. This highlights the potential of these types of compounds as protease inhibitors.

7-(3-Amino-1-pyrrolidinyl)-quinolne and -naphthyridoncarboxylic Acid Derivatives

  • Compound Description: These compounds are a class of antibacterial agents with the general structure shown in formula I of the paper. The specific example provided is 7-[S-(3-amino)-1-pyrrolidinyl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride.
  • Relevance: These compounds showcase the structural diversity that can be achieved by modifying the core structure of amino acids. While their structures differ significantly from (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, they exemplify the broad range of biological activities possible for amino acid derivatives.

2-Disubstituted-amino-4-arylthiazol-5-ylalkanoic Acids

  • Compound Description: This class of compounds, exemplified by 2-piperidino-4-phenyl-5-carboxymethylthiazole hydrochloride (3a), was synthesized and evaluated for anti-inflammatory activity against carrageenin-induced abscess in rats.
  • Relevance: These compounds demonstrate the potential of incorporating a thiazole ring into amino acid derivatives to generate molecules with anti-inflammatory properties. Although structurally distinct from (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, they illustrate the potential of exploring diverse heterocyclic scaffolds in medicinal chemistry.

1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidino-1-butanol

  • Compound Description: This compound, known as p-fluoro-hexahydro-difenidol (2a), is a muscarinic antagonist. Both R- and S-enantiomers have been synthesized and exhibit distinct affinities for muscarinic receptor subtypes (M1, M2, M3, and M4). The R-enantiomer displays significantly higher affinity for all four receptor subtypes compared to the S-enantiomer.
  • Relevance: This compound shares the 4-fluorophenyl substituent with (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Despite differences in their core structures and functionalities, the presence of this shared feature suggests potential similarities in their physicochemical properties and potential for interactions with biological targets.

(S)-2-Amino-3-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)propanoic Acid (AMC-101), (S)-2-Amino-4-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic Acid (AMC-102), and (S)-2-Amino-5-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)pentanoic Acid (AMC-103)

  • Compound Description: These three synthetic amino acid derivatives are radiolabeled with [(18)F]fluorine for use as positron emission tomography (PET) tracers in oncology. They are taken up by rat glioma cell lines (9L and C6) in vitro and exhibit tumor visualization in vivo with good contrast and low background activity in PET studies. Their uptake is mediated by the L and alanine-serine-cysteine transporters.
  • Relevance: These compounds are structurally related to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride by being amino acid derivatives. They highlight the potential of utilizing amino acids as scaffolds for developing radiolabeled tracers for imaging and diagnostic purposes.

(S)-3-Amino-4-phenylbutyric Acid Hydrochloride (s-APACl)

  • Compound Description: This chiral aromatic amino acid is employed as an additive to enhance the performance of perovskite solar cells.
  • Relevance: This compound shares the core structure of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, differing only in the absence of the fluorine substituent on the phenyl ring. This highlights the importance of subtle structural modifications in influencing a molecule's properties and applications, even outside the realm of biological activity.

(R)-2-Amino-2-methyl-3-phenylpropanoic Acid tert-Butyl Ester

  • Compound Description: This alanine derivative is synthesized via an enantioselective alkylation reaction starting from L-alanine tert-butyl ester hydrochloride and 4-chlorobenzaldehyde. The synthesis involves a multi-step process utilizing chiral catalysts to control the stereochemistry.
  • Relevance: This compound demonstrates the importance of enantioselective synthesis in obtaining specific isomers of amino acids. While structurally distinct from (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, it showcases the importance of controlling chirality in medicinal chemistry.

3-(3-Fluorophenyl)-6-(aryl-, heteryl)-[1,2,4]triazole[3,4-b][1,3,4]thiadiazole Derivatives

  • Compound Description: This series of compounds was synthesized and characterized by elemental analysis, 1H NMR spectroscopy, and chromatography-mass spectrometry. The synthesis involved cyclization of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol with various aryl- and heteryl-acetic acids in the presence of POCl3.
  • Relevance: The precursor molecule, 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol, shares the 3-fluorophenyl substituent with (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. This series demonstrates the use of fluorine-containing building blocks in the design of new heterocyclic compounds, which may hold potential pharmacological activity.

1-Amino-3-(4-fluorophenyl)cyclobutanecarboxylic Acid

  • Compound Description: This monofluoro-substituted amino acid is designed as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. Both cis and trans isomers of this cyclobutane-based amino acid were synthesized and incorporated into the antimicrobial peptide gramicidin S, replacing a native D-phenylalanine residue.
  • Relevance: This compound shares the key structural feature of being an amino acid with a 4-fluorophenyl substituent with (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Its rigid cyclic structure allows for studying the conformational dynamics of peptides using NMR techniques.

(S)-2-Amino-3-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)alkyl Acids

  • Compound Description: This class of compounds encompasses AMC-101, AMC-102, and AMC-103, which are synthetic amino acid-based PET tracers for oncological applications. They exhibit good uptake in glioma cells and are transported by specific amino acid transporters, making them valuable tools for tumor imaging.
  • Relevance: These compounds demonstrate the broad applicability of amino acids as scaffolds for developing radiolabeled imaging agents. While structurally distinct from (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, they exemplify the potential of amino acid derivatives in diverse fields.

(R)-3-amino-4-(2,4,5-triflurophenyl) butanoic Acid

  • Compound Description: This compound is an intermediate in the synthesis of sitagliptin, a drug used for the treatment of type 2 diabetes. [, , ]
  • Relevance: This compound shares the key structural feature of being a 3-amino-4-aryl butanoic acid with (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. [, , ] It is particularly relevant as both compounds are chiral amino acids with similar carbon chain lengths and aryl substituents at the 4-position. The primary differences lie in the specific substitution pattern of the aromatic ring (trifluorophenyl vs. 4-fluorophenyl) and the stereochemistry at the 3-position (R vs. S).

Properties

CAS Number

270596-53-7

Product Name

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1

InChI Key

QCJJUEQWIMCTAA-FVGYRXGTSA-N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.